5-Benzoylisoquinoline
Description
Properties
IUPAC Name |
isoquinolin-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLCLPBMORBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzoylisoquinoline Compounds
Strategies for Direct C-Benzoylation of Isoquinoline (B145761) Ring Systems
Direct benzoylation involves the introduction of a benzoyl group onto the isoquinoline nucleus in a single step. These methods often target the electronically deficient C-1 position.
Radical acylation, particularly through Minisci-type reactions, is a powerful tool for the C-H functionalization of electron-deficient N-heterocycles like isoquinoline. researchgate.net This approach involves the generation of an acyl radical which then adds to the protonated heteroaromatic ring, typically at the C-1 position. nih.gov Various methods have been developed to generate the necessary acyl radicals from different precursors.
One common method employs aldehydes as acyl radical precursors. A transition-metal-free protocol uses tetrabutylammonium (B224687) bromide (TBAB) and potassium persulfate (K₂S₂O₈) as an oxidant to achieve the intermolecular acylation of isoquinolines with aldehydes. researcher.life Another innovative, metal-free approach uses arylmethanols as the acylating agents, activated by K₂S₂O₈ and a phase-transfer agent, to afford 1-acylisoquinolines in high yields. organic-chemistry.org More recently, visible-light-promoted methods have gained traction for their mild conditions. thieme-connect.de An organophotoredox-catalyzed, transition-metal-free process utilizes an acridinium (B8443388) photocatalyst to generate acyl radicals from aldehydes in an air atmosphere, leading to excellent yields of the C-1 acylated products. thieme-connect.de
A regioselective cross-dehydrogenative coupling between isoquinoline and methylbenzenes, catalyzed by AlCl₃ in the presence of tert-butyl hydroperoxide (TBHP), also provides a practical alternative to the classical Minisci reaction for C-aroylation. acs.orgnih.gov
Table 1: Examples of Radical Acylation Approaches
| Radical Precursor | Catalyst/Oxidant | Key Features | Yield | Reference(s) |
|---|---|---|---|---|
| Aldehydes | K₂S₂O₈ / TBAB | Transition-metal-free, CDC reaction | Good to Excellent | researcher.life |
| Aldehydes | Acridinium photocatalyst / Visible light | Organophotoredox-catalyzed, mild conditions | up to 92% | thieme-connect.de |
| Arylmethanols | K₂S₂O₈ / Aliquat 336 | Transition-metal-free, high atom economy | 65-85% | organic-chemistry.org |
| Methylbenzenes | AlCl₃ / TBHP | Regiospecific C-aroylation | Good | acs.org, nih.gov |
| α-Keto acids | Visible light photocatalyst | Decarboxylative radical generation | Good | rsc.org |
Transition-metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic structures, including isoquinolines and their derivatives. researchgate.net These methods often rely on C-H activation, where a transition metal, such as palladium, rhodium, or cobalt, selectively cleaves a C-H bond, enabling the formation of new C-C bonds. sioc-journal.cnmdpi.com
Palladium-catalyzed reactions are prominent in this area. One strategy involves the Pd(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to introduce further substitution at the 4-position. researchgate.net Another approach describes a palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com While these methods build the core isoquinoline structure, they provide intermediates that can be further elaborated to benzoylisoquinolines. For instance, functionalization at the C-4 position of the isoquinoline ring has been achieved using transition-metal-catalyzed methods. acs.org
Rhodium(III)-catalyzed C-H activation has also been employed. For example, the annulation of benzimidates with vinylene carbonate provides a route to isoquinolone derivatives. researchgate.net The synthesis of isoquinolines has been achieved via Rh(I)-catalyzed carbothiolation of alkynes with ortho-ketone-bearing aryl methyl sulfides, creating precursors for the target heterocycles. organic-chemistry.org
Indirect Synthesis via Precursor Modification and Oxidation
Indirect methods are widely used and often involve a multi-step sequence starting from open-chain precursors. A common theme is the construction of a dihydro- or tetrahydroisoquinoline ring, followed by oxidation steps to introduce the benzoyl group and achieve full aromaticity.
A prevalent strategy for synthesizing 1-benzoylisoquinolines involves the oxidation of 1-benzyl-3,4-dihydroisoquinolines (BnDHIQs). aurigeneservices.comrsc.org This transformation can be achieved using a variety of oxidizing agents, and in some cases, can proceed directly to the fully aromatic 1-benzoylisoquinoline (BzIQ). sci-hub.se
An environmentally benign method utilizes dioxygen (O₂) or air as the sole oxidant, typically in a solvent like DMF or DMSO at elevated temperatures, to convert BnDHIQs into BzIQs in moderate to good yields. sci-hub.sescispace.com This process can be combined with the Bischler-Napieralski reaction to provide a facile two-step synthesis of BzIQs from simple phenylacetic acids and phenylethanamines. sci-hub.se A copper(II)-catalyzed system using air as the oxidant has been developed for the highly regioselective oxidation of the benzylic C(sp³)–H bond in BnDHIQs to yield 1-benzoyl-3,4-dihydroisoquinolines (BzDHIQs), notably avoiding over-oxidation to the aromatic isoquinoline. researchgate.netsemanticscholar.org
Other reported methods include direct selective oxidation of the benzylic carbon using 10% Pd/C in acetonitrile (B52724) and oxidation with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which can yield a mixture of 1-benzylisoquinolines and 1-benzoylisoquinolines depending on the conditions. conicet.gov.arresearchgate.netacs.org
Table 2: Comparison of Oxidants for 1-Benzyl-3,4-dihydroisoquinoline (B3050290) Transformation
| Oxidant System | Product Type | Key Features | Reference(s) |
|---|---|---|---|
| Dioxygen (O₂) / Heat | 1-Benzoylisoquinoline (BzIQ) | Environmentally benign, one-step oxidation/aromatization | sci-hub.se |
| Cu(OAc)₂ / Air / AcOH | 1-Benzoyl-3,4-dihydroisoquinoline (BzDHIQ) | Mild, highly regioselective, avoids over-oxidation | researchgate.net, semanticscholar.org |
| 10% Pd/C / Acetonitrile | 1-Benzoyl-3,4-dihydroisoquinoline (BzDHIQ) | Direct, selective oxidation of the benzylic carbon | conicet.gov.ar, acs.org |
| Cerium(IV) Ammonium Nitrate (CAN) | Mixture of BzIQ and 1-Benzylisoquinoline | Product ratio depends on solvent (e.g., MeCN vs. MeOH) | researchgate.net |
The synthesis of benzoylisoquinolines frequently proceeds through dihydroisoquinoline intermediates, which are either formed with the benzoyl group already in place or are aromatized after its introduction. The Bischler-Napieralski reaction is a cornerstone of this approach, typically used to form the 1-benzyl-3,4-dihydroisoquinoline ring system, which is then oxidized as described above. aurigeneservices.comsci-hub.sescispace.com
An alternative strategy involves constructing the 1-benzoyl-3,4-dihydroisoquinoline skeleton more directly. One such method is the synthesis of α-keto amides by coupling primary amines with aryl dibromoethanones, followed by a Bischler-Napieralski-type cyclodehydration using POCl₃ to yield 1-benzoyl dihydroisoquinolines. aurigeneservices.com These intermediates can then be aromatized to the final 1-benzoylisoquinoline products. aurigeneservices.com The aromatization of the dihydroisoquinoline ring is a critical final step and can be accomplished using various reagents, including DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or simply by using a copper catalyst with air as the oxidant. aurigeneservices.comacs.org
Regioselective metalation provides a precise method for functionalizing the isoquinoline ring, primarily at the C-1 position. beilstein-journals.org This strategy involves deprotonation with a strong, sterically hindered base, followed by quenching the resulting organometallic intermediate with an electrophile.
The use of the Knochel-Hauser base (TMPMgCl·LiCl) allows for the efficient and exclusive metalation of various alkoxy-substituted isoquinolines at the C-1 position. beilstein-journals.orgd-nb.info While direct methylation can be achieved by quenching with an appropriate methylating agent, the synthesis of 1-benzoylisoquinolines via this route is typically a two-step process. beilstein-journals.org The metalated isoquinoline intermediate is first trapped with an aromatic aldehyde (e.g., benzaldehyde) to form an aryl(isoquinolin-1-yl)carbinol. beilstein-journals.org This secondary alcohol is then oxidized using an agent like manganese(IV) oxide (MnO₂) to afford the final 1-benzoylisoquinoline product. beilstein-journals.org This metalation-trapping-oxidation sequence offers a divergent route to various benzoylisoquinoline alkaloids. beilstein-journals.orgd-nb.info
Directed ortho-metalation (DoM) is another powerful technique where a directing group on the molecule guides deprotonation to an adjacent position. d-nb.infonih.gov While this can be used to functionalize other parts of the molecule, C-1 metalation remains the most common approach for isoquinoline itself due to its inherent electronic properties. beilstein-journals.orgbeilstein-journals.org
Divergent Synthetic Strategies for Benzoylisoquinoline Alkaloids (e.g., Papaveraldine (B1678414), Thalimicrinone)
Divergent synthesis provides an efficient route to structural analogues from a common intermediate, which is particularly valuable for creating libraries of natural products. A notable strategy for synthesizing benzoylisoquinoline alkaloids involves the regioselective metalation of alkoxy-substituted isoquinolines. rsc.org This approach uses a Knochel-Hauser base (TMPZnCl·LiCl) for C-1 metalation, followed by trapping with various aromatic aldehydes. rsc.org This reaction yields aryl(isoquinolin-1-yl)carbinol intermediates, which serve as a crucial branching point for divergent syntheses. uni-muenchen.dersc.org
Oxidation of these secondary alcohol intermediates with reagents like manganese(IV) oxide leads to the formation of the corresponding benzoylisoquinoline alkaloids. uni-muenchen.dersc.org For instance, the oxidation of the appropriate carbinol precursors yields papaveraldine and thalimicrinone in high yields. uni-muenchen.dersc.org This strategy allows for the generation of different alkaloid types from a shared precursor, showcasing a divergent approach. rsc.org
Another synthetic route is the Pomeranz-Fritsch reaction. cdnsciencepub.comcdnsciencepub.com One study demonstrated a two-step synthesis of papaveraldine with an 8% yield by condensing the diketone veratril (B1605928) with aminoacetal, followed by cyclization. cdnsciencepub.comcdnsciencepub.com Additionally, metal-free cross-dehydrogenative-coupling (CDC) reactions have been developed using phenyliodine(III) bis(trifluoroacetate) (PIFA) and trimethylsilyl (B98337) azide (B81097) (TMSN3) to facilitate the acylation of N-heterocycles with aldehydes, providing a pathway to natural products like papaveraldine and thalimicrinone. rsc.org
Historically, the synthesis of papaveraldine was also achieved through the oxidation of 1-benzyl-3,4-dihydroisoquinoline derivatives. rsc.org The synthesis developed by Buck, Perkin, and Stevens involved the air oxidation of 3,4-dihydropapaverine (B1221456) to give 3,4-dihydropapaveraldine, which was then converted to papaveraldine using alcoholic potassium hydroxide (B78521) in the presence of air. unigoa.ac.in
Table 1: Divergent Synthesis of Papaveraldine and Thalimicrinone
| Target Alkaloid | Key Intermediate | Reaction Type | Reagents | Yield | Reference |
|---|---|---|---|---|---|
| Papaveraldine | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | Oxidation | MnO₂ | 68% | uni-muenchen.de, rsc.org |
| Thalimicrinone | (6,7-Dimethoxyisoquinolin-1-yl)(2,3,4-trimethoxyphenyl)methanol | Oxidation | MnO₂ | 98% | uni-muenchen.de, rsc.org |
| Papaveraldine | Crude condensation product of veratril and aminoacetal | Condensation/Cyclization | 72% H₂SO₄ | 8% | cdnsciencepub.com, cdnsciencepub.com |
| Papaveraldine / Thalimicrinone | N-heterocycle and aldehyde | Cross-Dehydrogenative-Coupling | PIFA, TMSN₃ | Good | rsc.org |
Stereoselective Synthesis of Advanced Benzoylisoquinoline Derivatives
The development of stereoselective synthetic methods is crucial for producing complex chiral molecules, including advanced derivatives of benzoylisoquinolines. Isoquinolinium salts are valuable building blocks for the rapid construction of various fused, spiro, and bridged heterocyclic systems through stereoselective cyclization processes. rsc.org These reactions often proceed with high stereoselectivity under mild conditions, starting from readily available materials. rsc.org
One powerful approach is the use of biocatalysis. A chemoenzymatic strategy for synthesizing enantiomerically pure alkaloids utilizes microbial ω-transaminases for stereoselective reductive amination, followed by diastereoselective reduction of a Bischler-Napieralski imine intermediate. researchgate.net More advanced methods involve constructing biocatalytic cascades for the synthesis of benzylisoquinoline alkaloids (BIAs) from simple starting materials like p-coumaric acid derivatives and dopamine (B1211576). rsc.org This synthetic biology approach has been used to produce 15 different BIAs with excellent enantioselectivity (≥98% ee). rsc.org The key steps include decarboxylation, epoxidation, isomerization, and condensation, all performed by engineered enzymes. rsc.org
Organocatalysis also offers a robust method for stereoselective synthesis. An enantioselective domino Michael addition-cyclization-dehydration sequence has been reported for the reaction of a 3,4-dihydroisoquinolin-1(2H)-ylideneethanenitrile derivative with α,β-unsaturated aldehydes, achieving up to 95% enantiomeric excess. researchgate.net The resulting products can be further transformed stereoselectively into complex tricyclic skeletons. researchgate.net
Table 2: Comparison of Stereoselective Synthetic Methods
| Methodology | Key Features | Example Application | Stereoselectivity | Reference |
|---|---|---|---|---|
| Biocatalytic Cascades | Uses engineered enzymes for multi-step synthesis in one pot. | Synthesis of (S)-norcoclaurine and other BIAs. | >98% ee | rsc.org |
| Organocatalytic Domino Reaction | Enantioselective cascade reaction using chiral organocatalysts. | Synthesis of chiral benzo[c]quinolizidines. | Up to 95% ee | researchgate.net |
| Cyclization of Isoquinolinium Salts | Rapid construction of complex fused or spiro heterocycles. | Synthesis of various fused-, spiro- and bridged heterocycles. | High | rsc.org |
Green Chemistry Principles in Benzoylisoquinoline Synthesis
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. embopress.orgmdpi.com These principles are increasingly being applied to the synthesis of complex molecules like benzoylisoquinoline alkaloids.
A prime example of green synthesis in this field is the use of biocatalytic cascades. rsc.org By employing engineered microbial biocatalysts, complex benzylisoquinoline alkaloids can be synthesized from renewable feedstocks. rsc.orgembopress.org One study demonstrated the synthesis of (S)-norcoclaurine from lignocellulosic biomass hydrolysate, which is rich in p-coumaric acid. rsc.org This process achieved a 90% conversion rate and produced the target compound with over 98% enantiomeric excess. rsc.org Such biosynthetic pathways operate under mild, aqueous conditions (ambient temperature and neutral pH) and avoid the need for purification of intermediates, aligning with several green chemistry principles. embopress.org
Another green approach involves the use of photoredox catalysis. A visible-light-mediated acylation of substituted isoquinolines via aldehydes in an air atmosphere at room temperature has been reported. researchgate.netresearchgate.net This method is noted as a green acylation protocol, as it uses light as a renewable energy source and air as an oxidant, avoiding harsh reagents. researchgate.net
These modern synthetic strategies represent a shift away from classical methods like the Bischler–Napieralski reaction, which often require harsh reagents (e.g., phosphorus oxychloride) and high temperatures. researchgate.net The adoption of biocatalysis and photocatalysis not only improves the efficiency and selectivity of benzoylisoquinoline synthesis but also significantly enhances its environmental sustainability.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Benzoylisoquinoline Synthesis | Reference |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from p-coumaric acid derived from lignocellulosic biomass. | rsc.org |
| Catalysis | Use of enzymes in biocatalytic cascades and photoredox catalysts. | rsc.org, researchgate.net |
| Design for Energy Efficiency | Reactions conducted at ambient temperature and pressure (biocatalysis, photocatalysis). | rsc.org, embopress.org |
| Safer Solvents and Auxiliaries | Enzymatic reactions performed in aqueous media. | embopress.org |
Reactivity and Chemical Transformations of Benzoylisoquinolines
Electrophilic Aromatic Substitution Patterns on the Isoquinoline (B145761) Moiety
The isoquinoline ring system is analogous to naphthalene (B1677914) and undergoes electrophilic aromatic substitution (EAS) preferentially on the benzene (B151609) ring at positions C5 and C8. thieme-connect.deshahucollegelatur.org.in The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.
The presence of a benzoyl group at the C5 position significantly influences the regioselectivity of further electrophilic substitutions. The benzoyl group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions on a benzene ring. masterorganicchemistry.com In the context of the 5-benzoylisoquinoline molecule, the benzoyl group deactivates the carbocyclic ring of the isoquinoline moiety towards electrophilic attack.
Considering the directing effects, the positions meta to the C5-substituent are C6 and C8. However, the inherent reactivity of the isoquinoline ring favors substitution at C5 and C8. thieme-connect.de Therefore, in 5-substituted isoquinolines, electrophilic attack is generally directed to the C8 position. For instance, the nitration of 5-bromoisoquinoline (B27571) yields 5-bromo-8-nitroisoquinoline (B189721) in high yield. thieme-connect.de A similar outcome is anticipated for the electrophilic substitution on this compound, where the electrophile would preferentially add to the C8 position.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 5-Benzoyl-8-nitroisoquinoline |
| Halogenation | Br₂/FeBr₃ | 8-Bromo-5-benzoylisoquinoline |
| Sulfonation | H₂SO₄/SO₃ | This compound-8-sulfonic acid |
Nucleophilic Additions and Rearrangement Reactions on the Benzoylisoquinoline Scaffold
Nucleophilic attack on the isoquinoline ring typically occurs at the C1 position, which is activated by the adjacent nitrogen atom. shahucollegelatur.org.in Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the C1 position. shahucollegelatur.org.inwikipedia.orgsigmaaldrich.com
A notable reaction involving nucleophilic addition to the isoquinoline ring is the Reissert reaction, where isoquinoline reacts with an acyl chloride and a cyanide source (e.g., KCN) to form a Reissert compound. thieme-connect.de This reaction proceeds via the addition of the cyanide ion to the C1 position of the N-acylated isoquinolinium salt.
Rearrangement reactions involving the benzoylisoquinoline scaffold can be envisaged, such as the Beckmann rearrangement of an oxime derived from the ketone of the benzoyl group. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgcareerendeavour.com The oxime of this compound, upon treatment with an acid catalyst like polyphosphoric acid, would be expected to rearrange to the corresponding N-substituted amide. wikipedia.orgresearchgate.net The migration of the isoquinoline or phenyl group would depend on their relative migratory aptitudes and the stereochemistry of the oxime.
Table 2: Potential Nucleophilic Addition and Rearrangement Reactions on this compound
| Reaction Type | Reactants | Potential Product(s) |
| Grignard Addition | This compound, RMgX, then H₃O⁺ | Phenyl(isoquinolin-5-yl)(R)methanol |
| Reissert Reaction | This compound, Benzoyl chloride, KCN | 5-Benzoyl-2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile |
| Beckmann Rearrangement | This compound oxime, Acid catalyst | N-(Isoquinolin-5-yl)benzamide or N-Phenylisoquinoline-5-carboxamide |
Functional Group Interconversions on the Benzoyl Moiety
The benzoyl group of this compound contains a ketone functional group, which can undergo a variety of well-established chemical transformations. grafiati.com These reactions allow for the modification of the benzoyl moiety without altering the core isoquinoline structure.
One of the most common transformations is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chadsprep.comleah4sci.com The resulting alcohol, phenyl(isoquinolin-5-yl)methanol, can be a precursor for further synthetic modifications.
Another important reaction is the Wittig reaction, which converts the ketone into an alkene. masterorganicchemistry.comcommonorganicchemistry.comlscollege.ac.in By reacting this compound with a phosphorus ylide, a new carbon-carbon double bond can be formed, leading to a variety of substituted 5-(1-phenylalkenyl)isoquinolines.
The carbonyl group can also react with amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. researchgate.net These derivatives can serve as intermediates for further reactions, such as the aforementioned Beckmann rearrangement of the oxime.
Table 3: Examples of Functional Group Interconversions on the Benzoyl Moiety of this compound
| Reaction | Reagents | Product |
| Hydride Reduction | NaBH₄, MeOH | Phenyl(isoquinolin-5-yl)methanol |
| Wittig Reaction | Ph₃P=CH₂, THF | 5-(1-Phenylethenyl)isoquinoline |
| Oxime Formation | NH₂OH·HCl, Pyridine | This compound oxime |
| Imine Formation | R-NH₂, Acid catalyst | N-Alkyl/Aryl-1-phenyl-1-(isoquinolin-5-yl)methanimine |
Oxidative and Reductive Transformations of Benzoylisoquinolines
The oxidative and reductive transformations of the this compound molecule can affect either the isoquinoline nucleus or the benzoyl substituent, depending on the reaction conditions and the reagents employed.
The oxidation of the isoquinoline ring system is influenced by the nature of the substituents present. For isoquinolines bearing electron-withdrawing groups on the carbocyclic ring, such as a nitro group, oxidation with potassium permanganate (B83412) (KMnO₄) tends to affect the pyridine ring. shahucollegelatur.org.in Given that the benzoyl group is also electron-withdrawing, it is plausible that oxidation of this compound would lead to cleavage of the pyridine ring to afford a dicarboxylic acid derivative.
Conversely, catalytic hydrogenation of the isoquinoline ring system typically leads to the reduction of the pyridine ring, yielding a tetrahydroisoquinoline. shahucollegelatur.org.in This transformation can be achieved using hydrogen gas with a metal catalyst such as platinum or palladium.
The benzoyl group can also be the site of reduction. As mentioned in section 3.3, the ketone can be reduced to a secondary alcohol. Furthermore, if a nitro group were present on the isoquinoline ring, for example in 5-benzoyl-8-nitroisoquinoline, the nitro group could be selectively reduced to an amino group by catalytic hydrogenation. researchgate.net
Table 4: Oxidative and Reductive Transformations of Benzoylisoquinolines
| Transformation | Starting Material | Reagents | Major Product |
| Ring Oxidation | This compound | KMnO₄ | Phthalic acid derivative |
| Ring Reduction | This compound | H₂, PtO₂ | 5-Benzoyl-1,2,3,4-tetrahydroisoquinoline |
| Nitro Group Reduction | 5-Benzoyl-8-nitroisoquinoline | H₂, Pd/C | 8-Amino-5-benzoylisoquinoline |
| Ketone Reduction | This compound | NaBH₄ | Phenyl(isoquinolin-5-yl)methanol |
Coordination Chemistry of Benzoylisoquinolines
5-Benzoylisoquinoline as a Ligand in Transition Metal Complexes
While specific studies on this compound are limited, its potential as a ligand can be inferred from its structure. The presence of both a nitrogen atom in the isoquinoline (B145761) ring and a carbonyl oxygen atom in the benzoyl group at the 5-position suggests it can act as a chelating ligand, forming stable complexes with transition metals.
Identification of Donor Atoms and Coordination Modes
The primary donor atoms in this compound are expected to be the nitrogen atom of the isoquinoline moiety and the oxygen atom of the carbonyl group. This arrangement allows the molecule to function as a bidentate ligand, chelating to a metal center to form a stable six-membered ring. This N,O-bidentate coordination is a common mode for similar ligands containing both a heterocyclic nitrogen and a carbonyl group. Other coordination modes, such as monodentate coordination through only the nitrogen atom, might be possible depending on the steric and electronic properties of the metal center and other co-ligands present in the coordination sphere.
Synthesis of Metal-Benzoylisoquinoline Coordination Complexes
Specific synthetic procedures for metal complexes of this compound are not well-documented in the reviewed literature. However, a general approach for synthesizing such complexes would likely involve the direct reaction of this compound with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The reaction conditions, such as temperature, reaction time, and the molar ratio of ligand to metal, would be critical in determining the stoichiometry and structure of the resulting complex. Solvothermal methods or standard reflux techniques are commonly employed for the synthesis of similar coordination compounds.
Structural Elucidation of Benzoylisoquinoline Coordination Complexes
Without isolated and characterized examples of this compound complexes, a detailed discussion of their structural elucidation is theoretical. The characterization of such complexes would typically involve a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency of the benzoyl group to a lower wavenumber upon coordination would provide evidence of the oxygen atom's involvement in bonding to the metal. Changes in the C=N stretching vibrations of the isoquinoline ring would similarly indicate coordination through the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies would show shifts in the signals of protons and carbons near the coordination sites (the isoquinoline nitrogen and the benzoyl carbonyl group) upon complexation.
Elemental Analysis: This technique would be used to confirm the empirical formula of the synthesized complexes, establishing the metal-to-ligand ratio.
Catalytic Applications of Benzoylisoquinoline-Metal Complexes
There is no specific information available in the searched scientific literature regarding the catalytic applications of transition metal complexes derived from the this compound ligand. While metal complexes of other substituted quinolines and isoquinolines have been investigated as catalysts in various organic transformations, such as C-H activation and coupling reactions, similar studies involving this compound have not been reported.
Photophysical Properties of Coordination Complexes Incorporating Benzoylisoquinolines
Biological Activities and Medicinal Chemistry of Benzoylisoquinolines
Anti-Cancer and Cytotoxic Activities of Benzoylisoquinoline Derivatives
Derivatives of benzoylisoquinoline have demonstrated notable anti-cancer and cytotoxic properties across various studies. The core structure allows for chemical modifications that can significantly enhance potency and selectivity against malignant cells. nih.govconicet.gov.ar Research has focused on synthesizing and evaluating these compounds for their ability to inhibit cancer cell growth, leading to the identification of several promising agents. conicet.gov.ar
A significant aspect of the anti-cancer potential of benzoylisoquinoline derivatives lies in their ability to halt the proliferation of cancer cells. conicet.gov.ar Studies on 1-benzoyl-3,4-dihydroisoquinolines, for instance, have revealed potent activity against L1210 leukemia cell proliferation, with several compounds showing IC50 values in the low micromolar range. conicet.gov.ar The structural features essential for this cytotoxic activity include the presence of an α-ketoimine moiety and a hydrophobic group at the C-6 position. acs.org
Furthermore, these compounds can exert their anti-tumor effects by modulating the cell cycle, a critical process for cell growth and division. conicet.gov.ar Malfunctions in cell cycle control are a hallmark of cancer, and agents that can arrest the cycle are considered promising therapeutic candidates. conicet.gov.ar Certain 1-benzoyl-3,4-dihydroisoquinoline derivatives have been shown to induce cell cycle arrest, particularly in the G1 phase. conicet.gov.arconicet.gov.ar For example, one such compound was found to cause an accumulation of 85% of treated cells in the G1 phase, highlighting its potential as a cell cycle inhibitor. conicet.gov.ar Similarly, the synthesized compound 5-benzyl juglone (B1673114) was reported to induce cell cycle arrest at the G0/G1 phase in HCT-15 human colorectal cancer cells. rjonco.com
Table 1: Cytotoxic Activity of Benzoylisoquinoline Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Derivative | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|---|
| Thiosemicarbazone Analog | N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | HuCCA-1 (Cholangiocarcinoma) | 0.03 µg/mL | nih.gov |
| Thiosemicarbazone Analog | N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | A549 (Lung Carcinoma) | 0.04 µg/mL | nih.gov |
| Thiosemicarbazone Analog | N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | MOLT-3 (T-cell Leukemia) | 0.004 µg/mL | nih.gov |
| Thiosemicarbazone Analog | N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | HepG2 (Hepatocellular Carcinoma) | 4.75 µg/mL | nih.gov |
| Thiosemicarbazone Analog | Isoquinoline (B145761) thiosemicarbazone | MOLT-3 (T-cell Leukemia) | Potent Activity | nih.gov |
| Dihydroisoquinoline | Various 1-benzoyl-3,4-dihydroisoquinolines | L1210 (Leukemia) | 1.0 - 4.7 µM | conicet.gov.ar |
| Thieno[2-3-b]pyridine | 5-Benzoyl derivatives (e.g., 7h, 7i) | HCT116 (Colorectal Carcinoma) | 25-50 nM | nih.gov |
| Thieno[2-3-b]pyridine | 5-Benzoyl derivatives (e.g., 7h, 7i) | MDA-MB-231 (Breast Cancer) | 25-50 nM | nih.gov |
The cytotoxic effects of benzoylisoquinoline derivatives are attributed to several underlying mechanisms, with enzyme inhibition being a key pathway. One of the most significant targets is ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. nih.govresearchgate.net The antitumor activity of thiosemicarbazone compounds, including benzoylisoquinoline analogs, has been linked to their ability to inhibit RR. nih.govresearchgate.net For example, isoquinoline-1-carboxaldehyde thiosemicarbazone (IQ-1), a related compound, was identified as a potent RR inhibitor, suggesting that the isoquinoline moiety contributes to a hydrophobic interaction with the enzyme, enhancing its activity. nih.gov The inhibition of RR leads to a depletion of deoxyribonucleotides (dNTPs), which in turn slows down the replication fork during DNA synthesis, ultimately hampering cell proliferation. plos.org
Beyond RR inhibition, other mechanisms have been proposed. For certain 5-benzoyl derivatives of thieno[2-3-b]pyridines, the anti-proliferative activity is thought to involve interference with phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC). nih.gov For related isoquinoline alkaloids like oxoisoaporphines, the anticancer mechanisms are associated with direct DNA interaction, formation of G-quadruplex complexes, and inhibition of telomerase activity, all of which lead to cancer cell death. nih.gov
Anti-Parasitic Activities of Benzoylisoquinoline Compounds
In addition to their anti-cancer properties, benzoylisoquinoline compounds have been investigated for their efficacy against parasitic protozoa, demonstrating significant potential in the development of new anti-parasitic agents.
Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, with an urgent need for new and effective drugs due to widespread resistance. nih.gov Research into benzoylisoquinoline derivatives has revealed promising antimalarial activity. Specifically, thiosemicarbazone analogs of benzoylisoquinoline have been evaluated for their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govresearchgate.net
In these studies, 2-benzoylpyridine (B47108) thiosemicarbazones demonstrated good antimalarial activity, with IC50 values ranging from 10⁻⁷ to less than 10⁻⁶ M. nih.govresearchgate.net In contrast, 1-benzoylisoquinoline thiosemicarbazones were found to be inactive, indicating that the specific arrangement of the benzoyl and thiosemicarbazone groups relative to the heterocyclic nitrogen is critical for antimalarial efficacy. nih.gov
**Table 2: Antimalarial Activity of Benzoylisoquinoline Analogs Against Plasmodium falciparum*** *This table is interactive. You can sort and filter the data.
| Compound Class | Derivative | Target Organism | IC50 Value | Activity | Source |
|---|---|---|---|---|---|
| Thiosemicarbazone Analog | 2-Benzoylpyridine thiosemicarbazones | Plasmodium falciparum | 10⁻⁷ to < 10⁻⁶ M | Good | nih.govresearchgate.net |
| Thiosemicarbazone Analog | 1-Benzoylisoquinoline thiosemicarbazones | Plasmodium falciparum | > 10⁻⁵ M | Inactive | nih.gov |
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in Latin America. bioline.org.br Current treatments are limited and can have severe side effects, driving the search for new trypanocidal agents. bioline.org.br A set of 3-benzoyl substituted isoquinolones has been synthesized and tested for in vitro activity against T. cruzi. researchgate.netnih.gov
The results showed that two of the synthesized compounds led to a reduction in the number of bloodborne trypomastigotes that was either equivalent to or greater than that observed with benznidazole (B1666585), a drug currently used to treat the disease. researchgate.netnih.gov One derivative, compound 4c in the study, exhibited greater trypanocidal activity compared to benznidazole at concentrations of 18 and 36 µM. researchgate.net Computational analysis suggests that these 3-benzoylisoquinolones occupy a unique area of chemical space, indicating their potential as a novel class of trypanocidal compounds. researchgate.netnih.gov
Interaction with Central Nervous System Receptors (e.g., Mu Opioid Receptors)
The versatility of the isoquinoline scaffold extends to interactions with targets in the central nervous system (CNS). Mu (µ) opioid receptors, found primarily in the brainstem and medial thalamus, are responsible for the analgesic effects of opioids like morphine. painphysicianjournal.com
Research has shown that certain benzylisoquinoline derivatives can interact with these receptors. A study on novel 2′-aminoalkyl-1-benzylisoquinoline compounds reported that several of these analogs exhibited binding activity at the mu opioid receptor. researchgate.net The activation of mu opioid receptors is known to inhibit Ca2+ channels in sensory neurons, a mechanism that contributes to analgesia. nih.gov Furthermore, prolonged exposure to opioid agonists can facilitate the formation of heterodimers between mu-opioid (MOP) and serotonin (B10506) 1A (5-HT1A) receptors, a process that may influence long-term drug effects. mdpi.com This demonstrated interaction of benzoylisoquinoline-related structures with a key CNS receptor highlights another avenue for their potential therapeutic application.
Structure-Activity Relationship (SAR) Studies of Benzoylisoquinoline Derivatives
Elucidation of Essential Structural Features for Biological Potency
Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features of benzoylisoquinoline derivatives that are crucial for their biological effects, particularly their cytotoxic and antiproliferative activities.
A significant body of research points to the α-ketoimine moiety as a primary requirement for potent antiproliferative activity in 1-benzoyl-3,4-dihydroisoquinolines. conicet.gov.aracs.org Derivatives where this group is replaced, such as in 1-phenyl- and 1-alkyl-3,4-dihydroisoquinolines, have demonstrated considerably lower activity. conicet.gov.aracs.org This highlights the importance of the electronic and steric properties conferred by the benzoyl group at the C-1 position.
The substitution pattern on the isoquinoline core also plays a critical role. A hydrophobic group, such as a benzyloxy, alkyloxy, or allyloxy group, at the C-6 position appears to be important for cytotoxicity. conicet.gov.aracs.org This suggests that hydrophobic interactions with the biological target are a key determinant of activity.
Furthermore, the nature of the benzoyl moiety itself influences the biological potency. Unsubstituted benzoyl groups or those with a single substitution at the 3'-position have been associated with higher potency compared to derivatives with other substitution patterns. conicet.gov.aracs.org
The degree of saturation in the isoquinoline ring system is another determinant of activity. The presence of a double bond between C-3 and C-4, which results in an aromatized ring B, can lead to significant changes in the electronic properties of the nitrogen atom, affecting the compound's biological activity. conicet.gov.ar
In the context of thiosemicarbazone analogs of 1-benzoylisoquinoline, the presence of a hydrophobic phenyl group on the N(4) side chain and at the imine carbon significantly enhances cytotoxic activity. nih.gov This further underscores the importance of hydrophobic interactions for the biological activity of this class of compounds. nih.gov
| Feature | Impact on Biological Potency |
| α-Ketoimine Moiety | Essential for potent antiproliferative activity. conicet.gov.aracs.org |
| C-6 Substitution | A hydrophobic group (benzyloxy, alkyloxy, allyloxy) is relevant for cytotoxicity. conicet.gov.aracs.org |
| Benzoyl Moiety Substitution | Unsubstituted or 3'-monosubstituted compounds are more potent. conicet.gov.aracs.org |
| Isoquinoline Ring Saturation | Aromatization of ring B affects the electronic properties and activity. conicet.gov.ar |
| Thiosemicarbazone Side Chain | A hydrophobic phenyl group on the N(4) side chain and at the imine carbon enhances cytotoxicity. nih.gov |
Pharmacophore Mapping and Ligand-Based Drug Design
Pharmacophore mapping and ligand-based drug design are computational strategies that play a crucial role in the discovery and optimization of novel therapeutic agents when the three-dimensional structure of the biological target is unknown. nih.govnih.gov These methods rely on the principle that molecules with similar biological activities often share common three-dimensional arrangements of essential chemical features, known as a pharmacophore. fiveable.meslideshare.netijsrch.com
For benzoylisoquinoline derivatives, these approaches are valuable for identifying new compounds with desired biological activities by analyzing the chemical and structural features of known active molecules. fiveable.me The process involves several key steps:
Identification of Common Binding Elements: This involves analyzing a set of active benzoylisoquinoline derivatives to identify the recurring structural motifs and functional groups that are responsible for their biological activity. slideshare.net
Conformational Analysis: The conformational flexibility of the molecules is explored to determine the three-dimensional arrangement of the pharmacophoric features. slideshare.net
Pharmacophore Model Generation: A 3D model is constructed that represents the essential features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, and their spatial relationships. mdpi.comresearchgate.net This model serves as a template for searching large chemical databases for novel compounds that fit the pharmacophore. slideshare.netmdpi.com
Ligand-based drug design for benzoylisoquinolines can encompass several computational techniques, including:
Quantitative Structure-Activity Relationships (QSAR): This method develops mathematical models that correlate the chemical structures of benzoylisoquinoline derivatives with their biological activities. nih.gov
Molecular Similarity Analysis: This approach identifies new drug candidates by searching for compounds that are structurally similar to known active benzoylisoquinolines. fiveable.me
By leveraging the knowledge of existing active benzoylisoquinoline compounds, these ligand-based methods can accelerate the drug discovery process and guide the design of new, more potent, and selective therapeutic agents. fiveable.me
Modulation of Enzymatic Targets by Benzoylisoquinolines
Benzoylisoquinoline derivatives have been shown to interact with and modulate the activity of various enzymatic targets, which underlies their therapeutic potential.
One of the key enzymatic targets for certain benzoylisoquinoline analogs, particularly thiosemicarbazones, is ribonucleotide reductase (RR) . mdpi.comsemanticscholar.org This enzyme is essential for DNA synthesis, and its inhibition can lead to antitumor effects. mdpi.comsemanticscholar.org Isoquinoline-1-carboxaldehyde thiosemicarbazone (IQ-1), a related compound, was found to be a more potent inhibitor of RR than its parent compound, suggesting that the hydrophobic benzenoid moiety of the isoquinoline ring contributes to a stronger interaction with the enzyme. nih.govmdpi.comsemanticscholar.org
In the context of cardiovascular diseases, derivatives of 5-benzylisoquinoline have been investigated for their ability to modulate the RhoA/ROCK pathway . google.com This pathway is involved in the phosphorylation of the myosin light chain and plays a role in conditions affected by agonists like angiotensin II and 5-hydroxytryptamine. google.com
Furthermore, some benzoylisoquinoline alkaloids are products of complex biosynthetic pathways involving a variety of enzymes. For instance, the biosynthesis of (S)-norcoclaurine, a precursor to many benzylisoquinoline alkaloids, is catalyzed by (S)-norcoclaurine synthase . wikipedia.org Other key enzymes in the biosynthesis of benzylisoquinoline alkaloids include cytochrome P450 monooxygenases (CYPs) , such as those from the CYP80 and CYP719A families, and N-methyltransferases (NMTs) . mdpi.com The enzymatic synthesis of these alkaloids can also be achieved through cascade reactions involving enzymes like tyrosinase and tyrosine decarboxylase . nih.gov
Research has also identified benzoylisoquinolines as potential agents against Chagas disease, suggesting they may interfere with enzymes crucial for the metabolism of the parasite Trypanosoma cruzi. researchgate.net
| Enzyme/Pathway | Biological Role | Relevance to Benzoylisoquinolines |
| Ribonucleotide Reductase (RR) | DNA synthesis mdpi.comsemanticscholar.org | Inhibition by thiosemicarbazone analogs leads to antitumor activity. nih.govmdpi.comsemanticscholar.org |
| RhoA/ROCK Pathway | Myosin light chain phosphorylation, cardiovascular function google.com | Modulated by 5-benzylisoquinoline derivatives. google.com |
| (S)-Norcoclaurine Synthase | Biosynthesis of benzylisoquinoline alkaloids wikipedia.org | Key enzyme in the formation of the core benzylisoquinoline structure. wikipedia.org |
| Cytochrome P450 Monooxygenases (CYP80, CYP719A) | Biosynthesis of benzylisoquinoline alkaloids mdpi.com | Catalyze various reactions in the formation of diverse alkaloid structures. mdpi.com |
| N-Methyltransferases (NMTs) | Biosynthesis of benzylisoquinoline alkaloids mdpi.comresearchgate.net | Involved in the methylation steps of alkaloid synthesis. mdpi.comresearchgate.net |
| Trypanosoma cruzi Enzymes | Parasite metabolism researchgate.net | Potential targets for anti-Chagas agents based on the benzoylisoquinoline scaffold. researchgate.net |
Development of Benzoylisoquinoline-Based Lead Compounds for Therapeutic Applications
The benzoylisoquinoline scaffold has served as a valuable starting point for the development of lead compounds with a range of potential therapeutic applications. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.
In the field of oncology, 1-benzoyl-3,4-dihydroisoquinolines have emerged as powerful cytotoxic derivatives. acs.org Their ability to arrest the cell cycle in the G1 phase suggests a potential therapeutic advantage. conicet.gov.ar The synthesis of various analogs and subsequent structure-activity relationship studies have been crucial in identifying compounds with potent antiproliferative effects. conicet.gov.aracs.org
Thiosemicarbazone analogs of 1-benzoylisoquinoline have also shown promise, not only for their cytotoxic activity against various cancer cell lines but also for their antimalarial properties. nih.govmdpi.com For instance, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone has been identified as a highly potent compound against several human cancer cell lines, making it a promising lead molecule for further development. mdpi.comsemanticscholar.org
Beyond cancer, derivatives of 5-benzylisoquinoline are being explored for the treatment of cardiovascular diseases by targeting the RhoA/ROCK pathway. google.com The development of these compounds represents a targeted approach to modulating specific signaling pathways involved in disease pathogenesis.
Furthermore, the 3-benzoylisoquinolone nucleus is being investigated as a potential scaffold for the design of novel anti-trypanosomal lead structures to combat Chagas' disease. researchgate.net Computational analyses have suggested that these compounds occupy a unique area of chemical space, indicating their potential for development as a new class of trypanocidal agents. researchgate.net
The versatility of the benzoylisoquinoline core is also evident in its presence within a wide array of naturally occurring alkaloids with diverse pharmacological activities, including papaverine (B1678415) (a vasodilator) and papaveraldine (B1678414). wikipedia.orgrsc.org The synthesis of these and related compounds continues to be an active area of research. rsc.orgorgsyn.org
The indole (B1671886) scaffold, often found in marine natural products, serves as another example of a privileged structure in medicinal chemistry, with derivatives showing a wide range of therapeutic applications, including antimicrobial and anti-inflammatory activities. mdpi.com This highlights the general strategy of using specific chemical scaffolds as a foundation for developing new drugs.
| Compound Class | Therapeutic Application | Key Findings |
| 1-Benzoyl-3,4-dihydroisoquinolines | Oncology | Potent cytotoxic agents that arrest the cell cycle in the G1 phase. conicet.gov.aracs.org |
| Thiosemicarbazone Analogs | Oncology, Antimalarial | Exhibit significant cytotoxic and antimalarial activities. nih.govmdpi.com |
| 5-Benzylisoquinoline Derivatives | Cardiovascular Diseases | Modulate the RhoA/ROCK pathway. google.com |
| 3-Benzoylisoquinolone Derivatives | Anti-Chagas Disease | Potential new class of trypanocidal agents. researchgate.net |
Supramolecular Chemistry and Materials Science Applications
Self-Assembly and Ordered Structures of Benzoylisoquinoline Derivatives
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Benzoylisoquinoline derivatives, with their rigid aromatic framework and potential for various intermolecular forces, are promising candidates for creating complex, self-assembled architectures.
Research into related isoquinoline (B145761) systems has shown that the interplay of hydrogen bonding, π-π stacking, and van der Waals forces can direct the formation of intricate networks. For instance, studies on benzylisoquinoline alkaloids, which share a structural relationship with 5-benzoylisoquinoline, reveal their capacity to form complex tetracyclic and pentacyclic ring systems through biosynthetic pathways, hinting at the potential for controlled, synthetic self-assembly. rsc.org The presence of both hydrogen bond donors and acceptors, alongside the aromatic surfaces of the isoquinoline and benzoyl moieties, provides a rich landscape for directional and non-directional interactions that can lead to the formation of one-, two-, and three-dimensional supramolecular assemblies.
Host-Guest Interactions with Benzoylisoquinolines
Host-guest chemistry, which involves the complexation of a "guest" molecule within a "host" molecule, is a field with wide-ranging applications, from drug delivery to sensing. wikipedia.org The defined structural cavity and potential for multiple interaction sites make benzoylisoquinoline derivatives intriguing candidates for host molecules.
A key area of exploration in host-guest chemistry involves cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. wikipedia.org These molecules are known to form inclusion complexes with a variety of guest molecules, enhancing their solubility and stability. wikipedia.orgmdpi.com The hydrophobic benzoyl and isoquinoline rings of this compound could potentially be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions and van der Waals forces. wikipedia.orgmdpi.com The specifics of such an interaction, including the binding affinity and stoichiometry, would depend on the relative sizes of the cyclodextrin (α, β, or γ) and the benzoylisoquinoline derivative. wikipedia.org
The formation of such host-guest complexes can have significant implications. For example, encapsulation by cyclodextrins can modify the physicochemical properties of the guest molecule, a principle widely used in the pharmaceutical industry to improve drug delivery. wikipedia.orgnih.gov
| Host Molecule | Potential Guest | Driving Forces for Interaction | Potential Applications |
| Cyclodextrins (α, β, γ) | This compound | Hydrophobic interactions, Van der Waals forces | Enhanced solubility, controlled release, drug delivery |
| Calixarenes | This compound | π-π stacking, hydrophobic interactions | Molecular recognition, sensing |
| Pillararenes | This compound | π-π stacking, C-H···π interactions | Construction of supramolecular polymers, functional materials |
This table presents potential host-guest systems involving this compound based on the principles of supramolecular chemistry. Specific experimental data on these exact pairings is an active area of research.
Crystal Engineering and Intermolecular Interactions in Benzoylisoquinoline Solids
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. nih.gov This is achieved by understanding and controlling the intermolecular interactions that govern the packing of molecules in a crystal lattice. rsc.orgucl.ac.uk The structure of this compound offers a variety of interaction points that can be exploited for crystal engineering.
The primary forces at play in the crystal packing of benzoylisoquinoline derivatives are expected to be:
Hydrogen Bonding: While the parent this compound lacks strong hydrogen bond donors, derivatives can be functionalized with hydroxyl or amino groups to introduce robust O-H···N or N-H···N hydrogen bonds. nih.gov
π-π Stacking: The aromatic rings of the isoquinoline and benzoyl groups can engage in π-π stacking interactions, which are crucial for the stabilization of many crystal structures. ias.ac.in
C-H···O and C-H···π Interactions: These weaker hydrogen bonds play a significant role in fine-tuning the crystal packing. ias.ac.in
Halogen Bonding: Introduction of halogen atoms onto the benzoylisoquinoline scaffold can lead to directional halogen bonding, a powerful tool in crystal engineering. ucl.ac.uk
The interplay of these interactions can lead to the formation of different crystal polymorphs, which are different crystalline forms of the same compound that can exhibit distinct properties. researchgate.net The ability to control polymorphism is of paramount importance in the pharmaceutical and materials industries. nih.gov By carefully selecting substituents on the this compound core, it is possible to favor certain intermolecular interactions and thus direct the assembly towards a specific crystal structure with desired properties. rsc.org
| Interaction Type | Structural Requirement | Influence on Crystal Packing |
| Hydrogen Bonding | Presence of -OH, -NH2, or other donor/acceptor groups | Strong directional control, formation of tapes, sheets, or 3D networks. nih.gov |
| π-π Stacking | Aromatic rings | Stabilization of layered structures, influences electronic properties. ias.ac.in |
| Halogen Bonding | Presence of F, Cl, Br, I | Directional control, formation of robust synthons. ucl.ac.uk |
| van der Waals Forces | All atoms | Non-directional, contribute to overall packing efficiency. ias.ac.in |
This table summarizes the key intermolecular interactions that can be utilized in the crystal engineering of this compound solids.
Potential Applications in Optoelectronic Materials
The photophysical properties of organic molecules are at the heart of their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net The extended π-conjugated system of this compound suggests that it and its derivatives may possess interesting photophysical properties.
The absorption and emission of light by these molecules are governed by electronic transitions between molecular orbitals. The energy of these transitions, and thus the color of the emitted light, can be tuned by modifying the chemical structure. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, leading to a shift in the absorption and fluorescence spectra. researchgate.net
Furthermore, the efficiency of light emission is determined by the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. researchgate.netnih.gov In the context of OLEDs, efficient intersystem crossing from the singlet excited state to the triplet excited state is often desirable for harvesting triplet excitons and achieving high quantum yields. researchgate.net The presence of the carbonyl group and the nitrogen atom in the isoquinoline ring could influence the spin-orbit coupling, which is a key factor in promoting intersystem crossing. researchgate.net
While specific studies on the optoelectronic applications of this compound are emerging, the broader class of isoquinoline-containing compounds has shown promise. For example, some isoquinoline derivatives have been investigated for their fluorescence properties and potential use in sensing applications. rsc.org The rigid structure of this compound could also contribute to a high fluorescence quantum yield by reducing non-radiative decay through vibrational relaxation.
| Property | Relevance to Optoelectronics | Potential Modulation in this compound |
| Absorption Spectrum | Determines the wavelengths of light the material can absorb. | Tunable by substitution on the aromatic rings. |
| Emission Spectrum | Determines the color of light emitted (for OLEDs) or the sensing response. | Tunable by substitution, influencing HOMO/LUMO gap. researchgate.net |
| Quantum Yield | Efficiency of light emission. | Can be influenced by structural rigidity and heavy atoms. nih.gov |
| Intersystem Crossing | Important for harvesting triplet excitons in phosphorescent OLEDs. | Potentially influenced by the carbonyl group and nitrogen heteroatom. researchgate.net |
This table outlines the key photophysical properties of this compound relevant to its potential use in optoelectronic materials.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds like 5-Benzoylisoquinoline. slideshare.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. pageplace.deomicsonline.org For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial, often complemented by two-dimensional (2D) techniques such as COSY, HSQC, and HMBC to establish unambiguous assignments. pageplace.de
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The protons on the isoquinoline (B145761) and benzoyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information on their relative positions. uncw.edu For instance, protons adjacent to the nitrogen atom in the isoquinoline ring are expected to be deshielded and appear at a lower field.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. phdcentre.com The carbonyl carbon of the benzoyl group is a key diagnostic signal, expected to appear significantly downfield (δ > 180 ppm). researchgate.net The other aromatic carbons would resonate in the δ 120-150 ppm range. The exact chemical shifts are sensitive to the electronic effects of the substituents and the nitrogen heteroatom. mdpi.com In related benzoyl isoquinolone structures, signals for the carbonyl carbon have been observed at values such as 189.5 ppm and 178.0 ppm, while aromatic carbons resonate across a range from approximately 123 to 166 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is predictive and based on general principles of NMR spectroscopy for aromatic and heterocyclic compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isoquinoline Ring Protons | 7.5 - 9.5 | Doublet, Triplet, Multiplet |
| Benzoyl Ring Protons | 7.4 - 8.0 | Doublet, Triplet, Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on data from related structures and general NMR principles.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | > 180 |
| Isoquinoline Ring Carbons | 120 - 160 |
| Benzoyl Ring Carbons | 125 - 140 |
Advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are vital to connect the benzoyl group to the isoquinoline core at the C5 position by showing a correlation between the protons on the benzoyl ring and the C5 carbon of the isoquinoline, and vice-versa.
Mass Spectrometry (MS) Techniques in Benzoylisoquinoline Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through its fragmentation patterns. acdlabs.com For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net
The fragmentation of this compound under mass spectrometry conditions, particularly with hard ionization techniques like electron impact (EI) or through tandem mass spectrometry (MS/MS), provides valuable structural information. acdlabs.comgbiosciences.com The fragmentation pattern is reproducible and depends on the stability of the resulting fragments. acdlabs.com Key fragmentation pathways for isoquinoline alkaloids often involve cleavages of bonds adjacent to heteroatoms or functional groups. nih.govnih.gov
For this compound, the most likely fragmentation events would include:
Alpha-cleavage: Cleavage of the bond between the isoquinoline ring and the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and an isoquinolyl radical, or an isoquinolyl cation (C₉H₆N⁺, m/z 128) and a benzoyl radical. The benzoyl cation is typically a very stable and prominent fragment. libretexts.org
Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da) or other small neutral molecules. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₆H₁₁NO) This table is predictive and based on common fragmentation patterns of aromatic ketones and isoquinolines.
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₁₆H₁₁NO⁺ | 233.08 |
| [M-CO]⁺ | C₁₅H₁₁N⁺ | 205.09 |
| [M-C₆H₅]⁺ | C₁₀H₆NO⁺ | 156.04 |
| [C₉H₇N]⁺ | Isoquinoline cation | 129.06 |
| [C₇H₅O]⁺ | Benzoyl cation | 105.03 |
| [C₆H₅]⁺ | Phenyl cation | 77.04 |
The analysis of these fragmentation patterns allows researchers to confirm the presence of both the benzoyl and isoquinoline moieties and their connectivity. raco.cat
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information about the functional groups and electronic systems within a molecule.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. upc.edu It is highly effective for identifying functional groups. vscht.cz The IR spectrum of this compound would be dominated by characteristic absorption bands. A very strong and sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the benzoyl ketone, typically appearing in the range of 1650-1680 cm⁻¹. nih.gov The aromatic nature of the compound would be confirmed by C=C stretching vibrations within the rings (around 1450-1600 cm⁻¹) and C-H stretching vibrations for sp²-hybridized carbons (just above 3000 cm⁻¹). vscht.cz The C=N stretching vibration of the isoquinoline ring may appear in the 1500-1650 cm⁻¹ region, often overlapping with the C=C stretches. mdpi.com
Table 4: Characteristic IR Absorption Bands for this compound This table is predictive and based on established IR correlation charts and data from similar compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Ketone) | Ar-CO-Ar | 1650 - 1680 | Strong |
| C=C / C=N Stretch | Aromatic/Isoquinoline Ring | 1450 - 1600 | Medium-Strong |
| C-H Out-of-Plane Bend | Ar-H | 690 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV and visible light, which causes electronic transitions between molecular orbitals. bioglobax.com For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions. technologynetworks.com The spectrum would likely show multiple strong absorption bands in the UV region (200-400 nm). The conjugated system encompassing both the isoquinoline and benzoyl rings would result in complex spectra with characteristic maxima (λₘₐₓ). Quinoline and its derivatives typically exhibit several absorption bands, and the addition of the benzoyl chromophore would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). researchgate.net
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound This table is predictive and based on the analysis of similar aromatic and heterocyclic systems.
| Electronic Transition | Chromophore System | Predicted λₘₐₓ (nm) |
| π → π | Isoquinoline Ring | ~220-280 |
| π → π | Benzoyl Group | ~240-290 |
| π → π* | Extended Conjugated System | >300 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be mathematically transformed into a model of the electron density and, consequently, the atomic positions. rcsb.org
For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure. It would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the aromatic rings. Furthermore, it would reveal the conformation of the molecule in the solid state, particularly the rotational angle between the plane of the isoquinoline ring system and the plane of the benzoyl group. researchgate.net Intermolecular interactions, such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable solvent), that dictate the crystal packing would also be elucidated. The quality of a crystal structure determination is typically assessed by the resolution (in Ångströms) and the R-factor (or R-value), which indicates the agreement between the experimental data and the final structural model. rcsb.org
Table 6: Representative Data from an X-ray Crystallographic Analysis This is a hypothetical data table illustrating the parameters obtained from an X-ray diffraction experiment for a compound like this compound.
| Parameter | Example Value | Description |
| Chemical Formula | C₁₆H₁₁NO | Elemental composition of the molecule. |
| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |
| a (Å) | 8.54 | Length of the 'a' axis of the unit cell. |
| b (Å) | 12.13 | Length of the 'b' axis of the unit cell. |
| c (Å) | 10.98 | Length of the 'c' axis of the unit cell. |
| β (°) | 98.5 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 1125.6 | Volume of one unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Resolution (Å) | 0.75 | A measure of the level of detail in the structure. |
| R-factor | 0.045 | A measure of the quality of the fit to the data. |
Computational and Theoretical Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scribd.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. nih.gov
While specific docking studies focused solely on 5-benzoylisoquinoline are not extensively detailed in available literature, research on closely related isomers, such as 3-benzoyl substituted isoquinolones, provides significant insight into the potential interactions of this chemical scaffold. A notable study investigated a series of 3-benzoylisoquinolones for their activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. researchgate.net In this research, molecular docking was used to determine the binding mode and interactions of these compounds with the active site of the target enzyme, cruzain. researchgate.net Such studies are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to enhance binding affinity and selectivity. scribd.com
The general process involves preparing the 3D structures of both the ligand (the benzoylisoquinoline derivative) and the protein target. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site, assigning a score to each pose based on a defined scoring function. mdpi.com The results, including binding energy scores and specific amino acid interactions, help identify the most likely binding mode. nih.gov For example, studies on other isoquinoline (B145761) alkaloids have successfully predicted binding interactions with targets like the main protease (Mpro) of SARS-CoV-2 and human protein tyrosine phosphatase 1B (PTP-1B). mdpi.comnih.gov
| Compound Class | Protein Target | Predicted Binding Energy (Score) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3-Benzoylisoquinolones | Cruzain (T. cruzi) | Data not specified | Active site residues | researchgate.net |
| Berberine (B55584) (Isoquinoline Alkaloid) | PTP-1B | -123.57 (MolDock Score) | Arg221, Cys215, Ser216 | mdpi.com |
| Boldine (Isoquinoline Alkaloid) | TERT | -120.14 (MolDock Score) | Data not specified | mdpi.com |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. 3ds.com By numerically solving Newton's laws of motion for a system, MD simulations provide a detailed view of molecular motion, conformational changes, and thermodynamic properties. nih.gov3ds.com This technique is particularly valuable in drug discovery for refining the results of molecular docking. nih.gov
Following the initial placement of a ligand like a benzoylisoquinoline derivative into a receptor's binding site via docking, MD simulations can be performed on the ligand-protein complex. These simulations, often lasting for nanoseconds or longer, assess the stability of the predicted binding pose. nih.gov They can reveal important dynamic processes such as induced fit, where the protein structure adjusts to accommodate the ligand, and the role of solvent molecules in mediating the interaction. nih.gov
The primary outputs of an MD simulation are trajectories that describe the positions, velocities, and energies of all particles in the system as a function of time. Analysis of these trajectories can elucidate:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable throughout the simulation. nih.govmdpi.com
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD snapshots to calculate the free energy of binding, providing a more accurate ranking of potential ligands than docking scores alone. nih.govmdpi.com
Key Interactions: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, between the ligand and the receptor over time. nih.gov
For instance, MD simulations have been used to investigate the stability of complexes between isoquinoline alkaloids and the SARS-CoV-2 Mpro, confirming that interactions within the binding site are maintained throughout the simulation period. nih.gov Although specific MD studies on this compound were not identified, this methodology is a standard and critical step in the computational evaluation of potential drug candidates. nih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. univ-amu.fr These methods provide fundamental insights that are not accessible through classical molecular mechanics approaches. Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for studying molecular systems. fz-juelich.descispace.com
For a compound like this compound, quantum chemical calculations can be employed to predict a variety of properties:
Electronic Structure: Calculations can determine the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions. This is crucial for understanding reactivity. Key outputs include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. scispace.com
Reactivity Descriptors: Quantum mechanics can be used to calculate descriptors that predict how a molecule will react. These include atomic charges, electrostatic potential maps, and dipole moments, which are essential for understanding intermolecular interactions and for developing parameters for other models like QSAR. dovepress.commdpi.com
Spectroscopic Properties: These methods can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra. lumi-supercomputer.eu This allows for the theoretical confirmation of molecular structures and the interpretation of experimental spectroscopic results.
Studies on related benzoyl thiourea (B124793) derivatives have used DFT to optimize molecular geometries and investigate electronic properties like bond lengths, bond angles, and HOMO-LUMO gaps to explore structure-activity relationships. scispace.com Such calculations provide the foundational descriptors that are often used in more complex modeling, such as QSAR. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. researchgate.net QSAR is a key component of ligand-based drug design and is used to predict the activity of new, unsynthesized compounds. mdpi.com
The development of a QSAR model involves several key steps:
Data Set Assembly: A collection of compounds with known biological activities (e.g., IC₅₀ values) is gathered. mdpi.com
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight) and theoretical molecular descriptors derived from the 2D or 3D structure, often using quantum chemical calculations. dovepress.commdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation relating the descriptors to the biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. unc.edu
While a specific QSAR model for this compound was not found, a computational analysis of 3-benzoyl substituted isoquinolones demonstrated a related approach. researchgate.net This study used chemical space projection—a method to visualize the distribution of compounds based on their structural properties—to show that the benzoylisoquinolone scaffold occupies a unique and sparsely populated region of chemical space compared to known anti-Chagas agents. researchgate.net This suggests their potential for development as a novel class of trypanocidal drugs, an insight derived from a QSAR-like analysis of structure and novelty. researchgate.netacs.org
| Step | Description | Example Methods/Tools | Reference |
|---|---|---|---|
| 1. Data Collection | Compile a dataset of molecules with experimentally measured biological activity (e.g., IC₅₀, EC₅₀). | ChEMBL, PubChem, proprietary databases. | researchgate.netmdpi.com |
| 2. Descriptor Calculation | Calculate numerical values representing the chemical structure and properties of each molecule. | 2D/3D descriptors, constitutional, topological, quantum-chemical (e.g., HOMO/LUMO, atomic charges). | dovepress.commdpi.com |
| 3. Data Splitting | Divide the dataset into a training set (for model building) and a test set (for validation). | Random selection, Kennard-Stone algorithm. | researchgate.netunc.edu |
| 4. Model Generation | Use statistical methods to create a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM), k-Nearest Neighbors (kNN). | researchgate.netresearchgate.net |
| 5. Model Validation | Assess the statistical quality and predictive ability of the model. | Internal validation (q², cross-validation), external validation (R²_pred on test set), Y-randomization. | researchgate.netunc.edu |
| 6. Prediction & Interpretation | Use the validated model to predict the activity of new compounds and interpret which descriptors are most important. | Analysis of model coefficients, virtual screening. | dovepress.comnih.gov |
Biosynthesis and Natural Product Isolation for Naturally Occurring Benzoylisoquinoline Scaffolds
Enzymatic Pathways Involved in Benzoylisoquinoline Alkaloid Biosynthesis (e.g., Papaveraldine)
The journey to forming benzoylisoquinoline alkaloids like papaveraldine (B1678414) begins with the amino acid L-tyrosine. Through a series of enzymatic steps, two tyrosine molecules are converted and combined to create the central precursor of nearly all 2,500 known BIAs: (S)-norcoclaurine.
The biosynthesis of papaverine (B1678415), the direct precursor to papaveraldine, is thought to proceed through one of two primary routes from (S)-norcoclaurine: one involving N-methylated intermediates via (S)-reticuline and another proceeding through N-desmethylated compounds. nih.gov The pathway involves a sequence of hydroxylation and O-methylation reactions catalyzed by various enzymes.
The final step in the formation of papaverine is the oxidation of the fully O-methylated and N-desmethylated intermediate, tetrahydropapaverine. This crucial aromatization is catalyzed by the enzyme dihydrobenzophenanthridine oxidase (DBOX). nih.gov
Papaveraldine is subsequently formed through the oxidation of papaverine. While this conversion is a known chemical process, the specific enzyme responsible for this transformation within the plant has not been definitively characterized. researchgate.net Research on microbial enzymes has shown that cytochrome P450s can catalyze the N-oxidation of papaverine, suggesting that a similar class of enzymes could be involved in the biosynthesis of papaveraldine in Papaver somniferum. nih.goviucr.org
Identification and Characterization of Key Biosynthetic Enzymes
The elucidation of the BIA pathway has been made possible by the identification and characterization of the numerous enzymes that catalyze each specific step. These enzymes largely belong to a few key families, each playing a critical role in generating the vast structural diversity of these alkaloids.
Key Enzymes in the Benzylisoquinoline Alkaloid Pathway
| Enzyme Class | Abbreviation | Function | Example Reaction |
| Methyltransferases | OMTs, NMTs | Transfer a methyl group to an oxygen or nitrogen atom, respectively. Crucial for modifying the properties and downstream fate of intermediates. | Norcoclaurine 6-O-methyltransferase (6OMT) methylates (S)-norcoclaurine. |
| Cytochrome P450 Monooxygenases | CYPs | Catalyze a wide range of oxidative reactions, including hydroxylations and ring closures. researchgate.net | (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) adds a hydroxyl group to the intermediate. |
| Oxidoreductases | e.g., BBE, DBOX | Catalyze oxidation-reduction reactions. | Berberine (B55584) bridge enzyme (BBE) forms the berberine bridge in the synthesis of other BIAs. Dihydrobenzophenanthridine oxidase (DBOX) catalyzes the final aromatization to papaverine. nih.gov |
| Norcoclaurine Synthase | NCS | Catalyzes the pivotal condensation reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form the foundational BIA scaffold, (S)-norcoclaurine. | Dopamine + 4-HPAA → (S)-norcoclaurine |
Metabolic Engineering and Synthetic Biology Approaches for Benzoylisoquinoline Production
The significant pharmacological properties of benzoylisoquinoline alkaloids have driven efforts to produce these compounds in controlled laboratory settings. Metabolic engineering and synthetic biology offer promising alternatives to the agricultural cultivation of source plants, which can be inefficient and subject to environmental variability.
The primary goal of these approaches is to reconstruct the BIA biosynthetic pathway in microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae (yeast). This involves the transfer of the plant genes that encode the biosynthetic enzymes into the microbe, effectively turning the microorganism into a cellular factory for producing the desired alkaloid.
Strategies in this field include:
Pathway Elucidation: A complete understanding of the enzymatic steps is a prerequisite for reconstructing the pathway in a heterologous host.
Enzyme Optimization: Plant enzymes may not function optimally in a microbial environment. Protein engineering can be used to improve their activity and stability.
Introduction of New Branches: By introducing enzymes from different pathways, novel or rare alkaloids can be synthesized. nih.gov
Researchers have successfully engineered microbes to produce key BIA intermediates like (S)-reticuline. While the complete microbial synthesis of complex benzoylisoquinolines like papaveraldine remains a challenge, the rapid advancements in synthetic biology tools and techniques suggest that it is an achievable goal for the future.
Future Perspectives and Interdisciplinary Research
Integration of Artificial Intelligence and Machine Learning in Benzoylisoquinoline Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the discovery and development of novel therapeutics. For 5-Benzoylisoquinoline and its derivatives, these computational tools offer a powerful approach to unlock their therapeutic potential.
Predictive Bioactivity Modeling:
Machine learning algorithms can be trained on large datasets of known bioactive molecules to predict the biological activity of novel compounds. nih.govnih.gov For this compound, ML models could be developed to predict its affinity for various biological targets, such as kinases, G-protein coupled receptors, and enzymes implicated in disease. By analyzing the structural features of this compound, these models can generate predictions about its potential efficacy and guide the synthesis of new derivatives with enhanced activity. For instance, quantitative structure-activity relationship (QSAR) models can be built to correlate the physicochemical properties of this compound analogs with their biological activities, thereby accelerating the identification of lead compounds. frontiersin.orgmdpi.com
In Silico Screening and Drug Repurposing:
Generative Models for Novel Compound Design:
Generative adversarial networks (GANs) and other deep learning architectures can be used to design novel molecules with desired pharmacological properties. By learning from the chemical space of known bioactive isoquinolines and benzophenones, these models can generate new this compound derivatives with optimized activity, selectivity, and pharmacokinetic profiles. This de novo design approach has the potential to significantly reduce the time and cost associated with traditional drug discovery.
Exploration of Novel Synthetic Methodologies for Sustainable Production
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern organic chemistry. Future research on this compound will undoubtedly focus on sustainable production strategies that minimize waste and energy consumption.
Chemoenzymatic Synthesis:
The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.gov Chemoenzymatic approaches could be developed for the synthesis of this compound and its chiral derivatives. For instance, enzymes such as lipases, proteases, or transaminases could be employed for key synthetic steps, leading to more sustainable and atom-economical processes.
Flow Chemistry:
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. chemanager-online.comacs.orgbeilstein-journals.org The application of flow chemistry to the synthesis of this compound could offer several benefits, including improved reaction control, enhanced safety for hazardous reactions, and the potential for automated, on-demand production. cinz.nz This technology is particularly well-suited for multistep syntheses, allowing for the integration of reaction, separation, and purification steps into a single, continuous process.
Catalytic C-H Activation:
Identification of New Biological Targets and Broadened Therapeutic Applications
While the full therapeutic potential of this compound remains to be elucidated, research on related isoquinoline (B145761) and quinoline derivatives suggests several promising avenues for investigation.
Anticancer Activity:
Numerous isoquinoline and benzoquinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and the induction of apoptosis. nih.govmdpi.commdpi.comnih.govresearchgate.net Given that the benzophenone moiety is also present in some anticancer agents, this compound represents a promising scaffold for the development of novel oncology therapeutics. Future research should focus on evaluating the cytotoxic activity of this compound derivatives against a panel of cancer cell lines and identifying their specific molecular targets. For example, its potential as a CSNK2A inhibitor could be explored. mdpi.com
Neuroprotective Effects:
Isoquinoline alkaloids have been investigated for their neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.netmdpi.commdpi.com The mechanisms of action include the inhibition of cholinesterases, modulation of amyloid-beta aggregation, and antioxidant effects. nih.govnih.govmdpi.com The unique structure of this compound could offer a novel pharmacological profile for the treatment of these complex disorders.
Cardiovascular Diseases:
A patent for derivatives of 5-benzylisoquinoline has indicated their potential use in the treatment of cardiovascular diseases through the inhibition of the RhoA/ROCK pathway. google.com This suggests that the 5-substituted isoquinoline scaffold may be a valuable starting point for the development of new therapies for conditions such as hypertension and heart failure.
Development of Advanced Materials and Functional Systems Based on Benzoylisoquinolines
The photophysical and electronic properties of the benzophenone and isoquinoline moieties suggest that this compound could serve as a versatile building block for the development of advanced materials.
Organic Light-Emitting Diodes (OLEDs):
Both quinoline and benzophenone derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) as emitters and host materials. sci-hub.boxnih.govmdpi.comd-nb.infosolarischem.com The combination of these two chromophores in a single molecule could lead to novel materials with tunable emission colors, high quantum efficiencies, and improved device stability. Future research could focus on the synthesis of this compound derivatives with tailored electronic properties for application in high-performance OLED displays and lighting.
Fluorescent Sensors:
The isoquinoline and quinoline scaffolds are known to exhibit fluorescence, and their derivatives have been developed as fluorescent sensors for the detection of metal ions, anions, and biologically important molecules. researchgate.netnih.gov The benzophenone group can act as a photosensitizer, potentially modulating the fluorescence properties of the isoquinoline core upon interaction with an analyte. This opens up the possibility of designing novel "turn-on" or "turn-off" fluorescent sensors based on the this compound framework for applications in environmental monitoring and biomedical imaging. researchgate.net
Functional Polymers:
Incorporation of the this compound unit into polymer backbones could lead to the development of new functional materials with unique optical, electronic, and mechanical properties. These polymers could find applications in areas such as organic electronics, coatings, and advanced composites. The benzophenone moiety, in particular, is known for its ability to act as a photo-crosslinker, which could be exploited to create novel photo-responsive materials.
Data Tables
| Research Area | Potential Application of this compound | Key Enabling Technologies |
| Drug Discovery | Anticancer, Neuroprotective, Cardiovascular Agents | AI/ML, High-Throughput Screening |
| Synthesis | Sustainable Production of Fine Chemicals | Flow Chemistry, Biocatalysis, C-H Activation |
| Materials Science | OLEDs, Fluorescent Sensors, Functional Polymers | Organic Electronics, Polymer Chemistry |
| Compound Class | Potential Biological Targets | Therapeutic Areas |
| Isoquinoline Alkaloids | Kinases, Topoisomerases, Cholinesterases | Cancer, Neurodegenerative Diseases |
| Benzophenone Derivatives | Various enzymes and receptors | Cancer, Antiviral, Anti-inflammatory |
| 5-Substituted Isoquinolines | RhoA/ROCK pathway | Cardiovascular Diseases |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Benzoylisoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or transition-metal-catalyzed coupling. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading (e.g., AlCl₃ or FeCl₃), and temperature control (60–120°C). Yield optimization requires monitoring by HPLC or GC-MS to assess intermediate stability, while purity is validated via recrystallization (ethanol/water mixtures) and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regioselectivity, with aromatic protons appearing as multiplet signals between δ 7.2–8.5 ppm. Infrared spectroscopy (IR) identifies the carbonyl stretch (~1650 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0997). Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Q. What are the known stability profiles of this compound under various storage and reaction conditions?
- Methodological Answer: Stability studies should assess degradation under UV light, humidity, and oxidative/reductive environments. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis reveals decomposition products like benzoic acid or isoquinoline derivatives. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for this compound synthesis while minimizing byproduct formation?
- Methodological Answer: Screen heterogeneous catalysts (e.g., zeolites or MOFs) to reduce side reactions. Use Design of Experiments (DoE) to model interactions between catalyst loading, solvent polarity, and reaction time. For example, a 3² factorial design can identify optimal conditions for Pd/C-catalyzed coupling, minimizing diaryl ether byproducts. Validate with kinetic studies (e.g., in situ FTIR) .
Q. What strategies exist for resolving contradictions between computational predictions and experimental observations in this compound reactivity studies?
- Methodological Answer: Discrepancies often arise from solvent effects or implicit vs. explicit solvation models in DFT calculations. Perform benchmark studies using polarizable continuum models (PCM) versus explicit solvent MD simulations. Experimental validation via Hammett plots or kinetic isotope effects (KIE) can reconcile computational activation energies with observed reaction rates .
Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies involving this compound derivatives?
- Methodological Answer: Prioritize substituent diversity (e.g., electron-withdrawing/donating groups at positions 3, 6, or 8) and employ orthogonal analytical techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with biological activity, ensuring statistical robustness via cross-validation .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the electrochemical behavior of this compound?
- Methodological Answer: Replicate cyclic voltammetry (CV) under standardized conditions (e.g., 0.1 M TBAPF₆ in anhydrous acetonitrile). Compare oxidation potentials across studies, accounting for reference electrode calibration (Ag/AgCl vs. SCE). Conflicting peaks may arise from impurity interference; validate via bulk electrolysis coupled with LC-MS to identify redox products .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound research across laboratories?
- Methodological Answer: Adopt FAIR data principles: publish raw NMR/FID files, crystallographic CIFs, and experimental metadata (e.g., glovebox O₂/H₂O levels). Use collaborative platforms like Zenodo for dataset sharing. Cross-validate synthetic procedures via inter-laboratory studies, documenting batch-to-batch variability in starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
